Phénylacétylindoles
Phenylacetylindoles are a class of heterocyclic organic compounds that exhibit unique structural features derived from the combination of phenyl, acetyl, and indole functional groups. These molecules are characterized by their aromatic rings and possess a wide range of potential applications in medicinal chemistry and natural product research due to their structural diversity and biological activity. In pharmaceuticals, phenylacetylindoles have shown promise as lead compounds for developing treatments against various diseases, including cancers, neurodegenerative disorders, and inflammatory conditions. Their ability to interact with multiple protein targets makes them versatile candidates for drug discovery. Additionally, these compounds are also of interest in synthetic chemistry due to their complex structure and the challenges they present in terms of synthesis and purification techniques.

Structure | Nom chimique | CAS | Le MF |
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1-[2-(3,4-dimethoxyphenyl)acetyl]-N-ethyl-2,3-dihydro-1H-indole-2-carboxamide | 1100790-85-9 | C21H24N2O4 |
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1-[2-(4-nitrophenyl)acetyl]-2,3-dihydro-1H-indole-2-carboxamide | 1104225-67-3 | C17H15N3O4 |
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5-Bromo-1-(phenylacetyl)-2,3-dihydro-1H-indole | 928321-92-0 | C16H14BrNO |
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2-(ethylamino)-1-(7-ethyl-1H-indol-3-yl)-2-phenylethanone | 854031-99-5 | C20H22N2O |
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1-(1H-Indol-3-yl)-2-(2-methoxyphenyl)ethanone | 1097087-10-9 | C17H15NO2 |
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GSK PERK Inhibitor | 1337531-89-1 | C24H19N5OF4 |
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JWH 237 | 864445-56-7 | C21H22NOCl |
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1-(1H-Indol-3-yl)-2-(4-methoxyphenyl)ethanone | 43128-97-8 | C17H15NO2 |
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1-2-(4-fluorophenyl)acetyl-N-methyl-2,3-dihydro-1H-indole-2-carboxamide | 1103514-43-7 | C18H17FN2O2 |
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JWH-201 | 864445-47-6 | C22H25NO2 |
Littérature connexe
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1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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